Caftaric acid
Overview
Description
Caftaric acid is a non-flavonoid phenolic compound found predominantly in the juice of grapes (Vitis vinifera) and is known to impact the color of white wine . It is an esterified phenolic acid composed of caffeic acid, a hydroxycinnamate produced by plants, and tartaric acid, the principal organic acid found in grape berries . This compound is also present in raisins, common chicory (Cichorium intybus), and Echinacea purpurea (Eastern purple coneflower) .
Mechanism of Action
Target of Action
Caftaric acid, also known as cafeoyltartaric acid, is a molecule formed by linking caffeic acid and tartaric acid through an ester moiety . It exhibits several bioactivities, including anticholinesterase, antioxidant, anti-inflammatory, antidiuretic, antiapoptotic, and antiradical activities . The primary targets of this compound are the peroxyl radicals .
Mode of Action
This compound interacts with its targets, the peroxyl radicals, through a radical scavenging mechanism . It has good HOO˙ radical scavenging activity in water at physiological pH . The HOO˙ radical scavenging activity follows the formal hydrogen transfer mechanism in lipid media, whereas in water at physiological pH both the single electron transfer and hydrogen transfer mechanisms of the trianion state make contributions .
Biochemical Pathways
This compound and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .
Pharmacokinetics
It has been found that this compound has a good bioavailability when fed in rats . Intact trans-caftaric acid was detected in rat plasma along with its O-methylated derivative trans-fertaric acid .
Result of Action
The action of this compound results in a decrease in inflammation and oxidative stress . It significantly increases SOD (93%), CAT (92%), and GSH (90%) while decreasing iNOS (97%), IL-6 (90%), TGF 1-β (83%), and TNF-α (96%) compared to the diseased .
Action Environment
The action of this compound is influenced by the environment. It has good HOO˙ radical scavenging activity in water at physiological pH, but it is only a weak antioxidant in lipid media . In the aqueous physiological environments, this compound exhibits faster HOO˙ radical scavenging activity than the well-known antioxidants Trolox, ascorbic acid, resveratrol, cannabidiolic acid, cannabidiol, syringic acid, and 5-O-methylnorbergenin .
Biochemical Analysis
Biochemical Properties
Caftaric acid plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties . It interacts with various enzymes and proteins, including polyphenol oxidase (PPO) and glutathione . The interaction with PPO leads to the formation of grape reaction product (2-S glutathionyl this compound), which is an oxidation compound . This interaction is crucial in estimating the oxidation levels in wines . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It has been shown to ameliorate oxidative stress and inflammation in bladder cells, particularly in conditions such as interstitial cystitis . This compound significantly increases the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while decreasing pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), transforming growth factor-beta (TGF-β), and tumor necrosis factor-alpha (TNF-α) . These effects highlight its role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits enzymes like α-glucosidase through binding interactions and fluorescence quenching . The inhibition is influenced by the acidic pH and the binding interactions between this compound and the enzyme . Additionally, this compound’s antioxidant activity is mediated through its ability to scavenge peroxyl radicals, particularly in aqueous physiological environments . This activity is facilitated by mechanisms such as formal hydrogen transfer and single electron transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as pH and temperature . This compound exhibits significant antioxidant activity in water at physiological pH, but its activity decreases in lipid media . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, contributing to its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that oral administration of this compound at doses of 20, 40, and 60 mg/kg significantly decreases inflammation and oxidative stress in rats . Higher doses of this compound have been associated with increased antioxidant enzyme levels and decreased pro-inflammatory markers
Metabolic Pathways
This compound is involved in various metabolic pathways, including the shikimic acid pathway, where it is synthesized from phenylalanine . It interacts with enzymes such as polyphenol oxidase and glutathione, contributing to its antioxidant properties . The metabolic pathways of this compound also involve its conversion to other derivatives, such as trans-fertaric acid, which is detected in rat plasma .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its bioavailability is relatively high, as evidenced by its detection in rat plasma after oral administration . The distribution of this compound within tissues is influenced by its interactions with cellular transport mechanisms and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cellular organelles where it exerts its antioxidant effects . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell . The localization of this compound within subcellular structures is crucial for its role in modulating cellular oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caftaric acid can be synthesized through the esterification of caffeic acid with tartaric acid. This process involves the reaction of caffeic acid with tartaric acid in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrially, this compound is often isolated from natural sources such as unripe grape juice (verjuice). The extraction process involves pressing grape berries and filtering the juice, followed by purification using techniques like high-pressure liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) . This method is considered environmentally friendly as it reduces the use of solvents in the extraction process .
Chemical Reactions Analysis
Types of Reactions: Caftaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its ester moiety.
Major Products Formed:
Oxidation Products: Grape reaction products like 2-S glutathionyl this compound.
Substitution Products: Various derivatives depending on the substituents involved in the reaction.
Scientific Research Applications
Caftaric acid has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a marker to estimate the oxidation levels in wines .
- Studied for its antioxidant properties and radical scavenging activity .
Biology:
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, antidiuretic, and antioxidant activities .
- Studied for its protective effects against oxidative stress and inflammation in conditions like interstitial cystitis .
Industry:
Comparison with Similar Compounds
- Caffeic acid
- Chicoric acid
- Cynarin
- Ferulic acid
- Coumaric acid
Caftaric acid stands out due to its specific applications in the wine industry and its potent antioxidant properties in physiological environments.
Properties
IUPAC Name |
(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKAHCIOQPKFW-JTNORFRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036866 | |
Record name | Caftaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Caftaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
618.2 °C at 760 mmHg | |
Record name | Caftaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67879-58-7 | |
Record name | Caftaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67879-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caftaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caftaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Caftaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Caftaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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